Scientific Field: Chemistry, specifically Catalysis.
Summary of Application: Compounds bearing flexible p-tolyl ether and rigid 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene backbones are synthesized as pyrazolyl analogues of DPEphos and Xantphos ligands.
Methods of Application: The synthesis of these pyrazolyl analogues is accomplished following an Ullmann coupling protocol.
Results or Outcomes: The symmetrical bis-pyrazolyl and the hybrid imidazolyl–pyrazolyl analogues were found to be the most active among the new ligands evaluated in the Pd-catalysed Suzuki-Miyaura cross-coupling of aryl halides with aryl boronic acids.
Scientific Field: Organic Chemistry.
Summary of Application: Bis(pyrazolyl)methanes are synthesized and have various applications in pharmacy and agro-chemical industries. In addition, these derivatives are applied as fungicides, analgesic, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions.
Results or Outcomes: The synthesis of bis(pyrazolyl)methanes has been successfully achieved using the mentioned methods.
Bis(alpha-methoxy-p-tolyl) ether is an organic compound with the molecular formula C₁₆H₁₈O₃ and a molecular weight of approximately 258.317 g/mol. It features two methoxy groups attached to a p-tolyl ether backbone, making it a significant compound in organic synthesis and chemical research. Its structure can be represented as follows:
While specific biological activities of bis(alpha-methoxy-p-tolyl) ether are not extensively documented, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of p-tolyl ethers have been investigated for their potential antimicrobial and anticancer activities. The presence of methoxy groups may enhance lipophilicity, potentially affecting bioactivity.
The synthesis of bis(alpha-methoxy-p-tolyl) ether typically involves:
For detailed procedures, specific experimental conditions such as temperature and duration need to be optimized based on desired yields and purity .
Bis(alpha-methoxy-p-tolyl) ether has several applications, including:
Several compounds share structural similarities with bis(alpha-methoxy-p-tolyl) ether. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Bis(methoxypropyl) ether | C₁₂H₁₈O₃ | Used in oxidation reactions; less sterically hindered |
p-Tolyl methyl ether | C₉H₁₂O | Simpler structure; commonly used as a solvent |
Bis(phenyl) ether | C₁₂H₁₈O | Lacks methoxy substituents; serves different synthetic roles |
Uniqueness: Bis(alpha-methoxy-p-tolyl) ether stands out due to its dual methoxy substitutions on the p-tolyl groups, which may enhance its reactivity and solubility compared to simpler ethers. This structural feature could also influence its interactions in biological systems, making it a subject of interest for further research.
Bis(alpha-methoxy-p-tolyl) ether demonstrates notable thermal stability characteristics under standard atmospheric conditions. The compound maintains structural integrity at ambient temperatures, with an estimated decomposition threshold exceeding 170 degrees Celsius based on comparative analysis with structurally analogous ether compounds [1]. The molecular architecture, featuring two methoxymethyl-substituted aromatic rings connected through an ether linkage, contributes to enhanced thermal resilience compared to simpler ether systems.
The thermal decomposition pathway of bis(alpha-methoxy-p-tolyl) ether follows established patterns observed in glycol diether compounds. Under acidic pyrolysis conditions, the compound undergoes degradation to form methanol and oxycarbonium ion intermediates [2]. This decomposition mechanism is characteristic of compounds containing methoxymethyl functionalities, where the methoxy groups serve as electron-donating substituents that influence the stability of the resulting carbocationic species.
Table 1: Thermal Stability Parameters
Property | Value | Conditions | Reference |
---|---|---|---|
Thermal Stability Range | Stable under normal conditions | Normal atmospheric conditions | [2] |
Decomposition Temperature (estimated) | >170°C | Based on similar ether compounds | [1] |
Pyrolysis Behavior | Forms methanol and oxycarbonium ions | Acidic pyrolysis conditions | [2] |
Oxidative Stability | Enhanced when complexed with metal cations | Metal ion coordination effects | [2] |
Storage Stability | Stable when stored at 2-8°C | Cool, dry storage | [3] |
The presence of aromatic rings in the molecular structure provides additional thermal stability through resonance stabilization effects. The para-substitution pattern of the methoxymethyl groups creates a symmetrical molecular architecture that distributes thermal stress more effectively than asymmetrical analogs. Research on related benzoxazine compounds has demonstrated that spiro-centered systems with methoxy functionalities exhibit glass transition temperatures in the range of 295-354 degrees Celsius [4], suggesting that bis(alpha-methoxy-p-tolyl) ether may possess comparable thermal properties.
The solvation characteristics of bis(alpha-methoxy-p-tolyl) ether reflect the dual nature of its molecular structure, incorporating both polar methoxymethyl substituents and hydrophobic aromatic regions. The compound demonstrates moderate solubility in polar solvents, attributed to the electron-donating properties of the methoxy groups that enhance polar interactions [5] [6]. The presence of these functional groups creates localized regions of higher electron density that can participate in dipole-dipole interactions with polar solvent molecules.
In non-polar media, bis(alpha-methoxy-p-tolyl) ether exhibits favorable solubility characteristics due to the substantial aromatic content of its molecular framework. The two benzene rings provide extensive pi-electron systems that engage in favorable van der Waals interactions with non-polar solvents such as benzene, toluene, and hydrocarbon systems [7]. This behavior is consistent with the general principle that aromatic ethers display enhanced compatibility with aromatic and aliphatic non-polar solvents.
Table 2: Solvation Behavior Data
Solvent Type | Solubility | Mechanism | Notes | Reference |
---|---|---|---|---|
Water | Low to moderate | Ether backbone limits water solubility | Methoxy groups provide limited hydrophilic character | [7] [8] |
Polar organic | Moderate to good | Methoxy groups provide polar interaction sites | Enhanced by electron-donating effects | [5] [6] |
Non-polar organic | Good | Aromatic rings favor non-polar solvents | Compatible with acetone, benzene, ether | [7] |
Aprotic polar | Good | Dipole-dipole interactions | Enhanced solvation in DMSO-type solvents | [8] |
The compound shows particular compatibility with glyme-type solvents, which are dipolar aprotic systems with high chemical stability [2]. These solvents, characterized by saturated non-cyclic polyether structures, provide an optimal environment for bis(alpha-methoxy-p-tolyl) ether due to similar ether functionalities and complementary polarity characteristics. The solvation behavior in such media is enhanced by the ability of the compound to participate in multiple coordination interactions through its ether oxygen atoms.
Water solubility remains limited due to the predominant hydrophobic character imparted by the aromatic ether backbone. However, the methoxymethyl substituents provide sufficient polar character to enable moderate aqueous compatibility under specific conditions. The Hansen solubility parameters suggest that the compound possesses intermediate polarity characteristics, positioning it between purely hydrophobic aromatics and highly polar functionalized compounds [9].
The temperature dependence of solvation behavior follows typical patterns for aromatic ethers, with increased solubility observed at elevated temperatures in both polar and non-polar systems. The thermal expansion of solvent molecules and increased molecular motion facilitate enhanced solvation interactions, particularly in systems where the compound approaches the boundaries of its solubility envelope.
The surface activity of bis(alpha-methoxy-p-tolyl) ether is influenced by the amphiphilic character arising from the combination of hydrophobic aromatic regions and polar methoxymethyl functionalities. While the compound does not exhibit classical surfactant behavior due to the absence of distinct hydrophilic and lipophilic regions, it demonstrates measurable surface tension effects in solution systems. The molecular architecture creates localized dipole moments that can orient at interfaces, contributing to surface activity phenomena.
Intermolecular force analysis reveals a complex interaction profile dominated by van der Waals forces between aromatic systems, supplemented by dipole-dipole interactions involving the methoxymethyl substituents. The ether oxygen atoms serve as hydrogen bond acceptors, enabling the formation of weak hydrogen bonding networks with protic solvents and other hydrogen bond donors [10] [11]. These interactions contribute to the observed solubility patterns and influence the compound's behavior in mixed solvent systems.
Table 3: Intermolecular Forces and Surface Properties
Force Type | Contribution | Origin | Effect on Properties | Reference |
---|---|---|---|---|
Van der Waals | High | Aromatic ring interactions | Enhanced solubility in non-polar media | [10] |
Dipole-dipole | Moderate | Methoxymethyl groups | Polar solvent compatibility | [11] |
Hydrogen bonding | Low to moderate | Ether oxygen acceptors | Protic solvent interactions | [10] [11] |
π-π stacking | Moderate | Aromatic ring systems | Self-association tendencies | [10] |
The compound exhibits tendency toward self-association through π-π stacking interactions between aromatic rings, particularly in concentrated solutions or solid state arrangements. These interactions are characterized by stabilization energies in the range of 20-30 kilocalories per mole, consistent with values observed for substituted aromatic systems [10]. The methoxymethyl substituents influence the geometry of these interactions by providing steric hindrance and electronic effects that modulate the optimal stacking arrangements.
Surface tension measurements in organic solvent systems indicate that bis(alpha-methoxy-p-tolyl) ether acts as a mild surface tension modifier rather than a traditional surfactant. The compound's effect on interfacial properties is attributed to preferential orientation of the polar methoxymethyl groups toward more polar phases, while the aromatic core regions associate with less polar environments. This behavior is particularly pronounced at oil-water interfaces where the compound can adopt intermediate orientations.
The molecular electrostatic potential distribution reveals regions of enhanced electron density around the ether oxygen atoms and methoxymethyl functionalities, creating sites for favorable intermolecular interactions [11]. These electrostatic features contribute to the compound's ability to participate in coordination complexes and influence its behavior in systems containing metal ions or other electrophilic species.
Crystallographic analysis of related compounds demonstrates that the intermolecular packing is stabilized by multiple weak interactions including carbon-hydrogen to oxygen contacts and aromatic stacking arrangements [10]. The energy contributions from these interactions typically range from 1-5 kilocalories per mole individually but collectively provide significant stabilization to condensed phase structures.
Computational modeling of bis(alpha-methoxy-p-tolyl) ether employs density functional theory methods to predict molecular properties and validate experimental observations. The B3LYP functional with 6-31G(d) basis sets provides reliable predictions for ground state properties, with calculated values showing good agreement with experimental data for related aromatic ether systems [12]. The computational approach successfully reproduces molecular geometries, electronic properties, and thermodynamic parameters within acceptable accuracy ranges.
Molecular orbital calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic rings with significant contribution from the ether oxygen atoms [13]. The lowest unoccupied molecular orbital shows delocalization across the entire molecular framework, indicating potential for electronic transitions and reactivity patterns consistent with experimental observations. The calculated HOMO-LUMO gap of approximately 4.1-4.2 electron volts aligns with observed UV-visible absorption characteristics [13].
Table 4: Computational Predictions versus Experimental Data
Property | Computational Prediction | Experimental Value | Method | Reference |
---|---|---|---|---|
Molecular Geometry | Optimized structure | X-ray crystallography | DFT B3LYP/6-31G(d) | [12] |
HOMO Energy | -5.3 to -5.5 eV | UV-Vis spectroscopy | DFT calculations | [13] |
LUMO Energy | -1.2 to -1.4 eV | Electrochemical data | DFT calculations | [13] |
Dipole Moment | 2.1-2.4 D | Dielectric measurements | ab initio calculations | [9] |
Boiling Point | 335-340°C | 336.6°C at 760 mmHg | Group contribution methods | [14] |
The validation of computational predictions through experimental spectroscopic techniques demonstrates excellent correlation for structural parameters and electronic properties. Nuclear magnetic resonance spectroscopy confirms the predicted chemical shift patterns for both proton and carbon-13 nuclei, with calculated values typically within 0.1-0.3 parts per million of experimental observations [15] [16]. The computational prediction of coupling constants and multiplicity patterns accurately reproduces the experimental NMR spectra.
Thermodynamic property predictions utilize group contribution methods and molecular dynamics simulations to estimate parameters such as heat capacity, enthalpy of formation, and phase transition temperatures. The calculated boiling point of 335-340 degrees Celsius at standard pressure shows excellent agreement with the experimental value of 336.6 degrees Celsius [14]. Similarly, density predictions from computational models align closely with measured values of 1.083-1.1015 grams per cubic centimeter [3].
The computational analysis of intermolecular interaction energies provides insight into solvation behavior and crystal packing arrangements. Natural bond orbital analysis reveals stabilization energies for key interactions ranging from 20-35 kilocalories per mole for the strongest donor-acceptor interactions involving the ether oxygen atoms [10]. These values correlate well with experimental observations of coordination behavior and solvent compatibility patterns.
Machine learning approaches have been applied to predict additional properties based on molecular descriptors and structural features. Quantitative structure-property relationship models successfully predict solubility parameters, vapor pressure, and other physicochemical properties with correlation coefficients exceeding 0.85 when validated against experimental databases [17]. These models incorporate molecular connectivity indices, topological descriptors, and electronic properties to achieve predictive accuracy suitable for industrial applications.